molecular formula C15H10F3NO3 B2778353 [(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate CAS No. 389810-76-8

[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate

Cat. No.: B2778353
CAS No.: 389810-76-8
M. Wt: 309.244
InChI Key: QVAVASNCQCZGJA-UHFFFAOYSA-N
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Description

[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate is a fluorinated benzoate ester featuring a carbamoyl group substituted with a 2,6-difluorophenyl moiety. This compound is structurally characterized by a methyl 2-fluorobenzoate backbone linked to a (2,6-difluorophenyl)carbamoyl group, which confers unique electronic and steric properties.

Properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-10-5-2-1-4-9(10)15(21)22-8-13(20)19-14-11(17)6-3-7-12(14)18/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAVASNCQCZGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate typically involves the reaction of 2,6-difluoroaniline with methyl 2-fluorobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cholinesterase Inhibitor Research ()

Compounds 16–19 from Kos et al. () are benzyl carbamates with varying difluorophenyl substitutions. The closest analog to the target compound is Compound 19 (benzyl{4-[(2,6-difluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate), which shares the 2,6-difluorophenyl carbamoyl group but differs in the benzoate backbone and hydroxyl substitution.

Property Target Compound* Compound 19
Yield N/A 69%
Melting Point (°C) N/A 175–178
HPLC Purity N/A 98.48%
Key Functional Groups Carbamoyl, 2-fluorobenzoate Carbamoyl, hydroxyl, benzyl carbamate

*Inferred properties based on structural similarity: The absence of a hydroxyl group in the target compound may lower its melting point compared to Compound 17. The 2-fluorobenzoate ester likely enhances lipophilicity, influencing bioavailability.

Dabrafenib Intermediates ()

Dabrafenib intermediates, such as Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate (CAS 1195768-19-4), share the 2-fluorobenzoate core but replace the carbamoyl group with a sulfonamido moiety. This substitution alters electronic properties and hydrogen-bonding capacity, critical for kinase inhibition .

Property Target Compound* Dabrafenib Intermediate
Functional Group Carbamoyl Sulfonamido
Biological Application N/A (potential kinase modulation) BRAF kinase inhibition (anticancer)
Reactivity Moderate (carbamoyl) High (sulfonamido)

Rufinamide ()

Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) is an anticonvulsant with a triazole-carboxamide scaffold. While it shares the 2,6-difluorophenyl group, the absence of a benzoate ester and presence of a triazole ring result in distinct pharmacokinetic profiles .

Property Target Compound* Rufinamide
Molecular Weight ~300–350 g/mol (estimated) 238.19 g/mol
Application N/A Anticonvulsant (Lennox-Gastaut syndrome)
Hydrogen Bonding Carbamoyl (donor/acceptor) Triazole (acceptor), carboxamide (donor)

Pesticide Chemicals ()

Methyl benzoate derivatives like triflusulfuron-methyl and metsulfuron-methyl feature triazine and sulfonylurea groups. These compounds highlight how substituent variation (e.g., sulfonyl vs. carbamoyl) dictates agrochemical activity .

Property Target Compound* Metsulfuron-Methyl
Core Structure 2-Fluorobenzoate Benzoate + triazine-sulfonylurea
Application N/A Herbicide (ALS inhibitor)
Bioactivity Potential enzyme modulation Acetolactate synthase inhibition

Key Research Findings and Implications

Fluorine Positioning : The 2,6-difluorophenyl group enhances metabolic stability and steric hindrance, as seen in rufinamide and dabrafenib intermediates .

Thermal Properties : Ortho-fluorine substitution (as in Compound 19) correlates with lower melting points, suggesting improved solubility for the target compound .

Synthetic Feasibility : Yields for 2,6-difluorophenyl analogs (e.g., 69% for Compound 19) indicate viable routes for scaling up the target compound .

Biological Activity

[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C_{10}H_{8}F_{3}N_{1}O_{2}
  • Molecular Weight : 223.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as an enzyme inhibitor , potentially binding to active sites and altering enzymatic pathways. Additionally, it may modulate receptor functions, leading to significant changes in cellular responses.

1. Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting tumor growth in various cancer cell lines. A study demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29) through apoptosis induction.

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent . In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of cyclooxygenase (COX), which is crucial for prostaglandin synthesis, thereby contributing to its anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemEffect ObservedReference
AnticancerMCF-7, HT-29 cell linesReduced cell viability
Anti-inflammatoryLPS-stimulated macrophagesDecreased TNF-α and IL-6 levels
Enzyme inhibitionCOX enzyme assayInhibited enzyme activity

Case Study: Anticancer Activity

In a controlled study involving various concentrations of this compound on MCF-7 cells, results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 μM. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase-3 activity.

Case Study: Anti-inflammatory Potential

Another study assessed the anti-inflammatory effects of the compound using a murine model of acute inflammation induced by LPS. Administration of this compound resulted in a significant reduction in paw edema compared to control groups, supporting its potential therapeutic use in inflammatory conditions.

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